molecular formula C14H20N2O5 B2452872 1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1396685-20-3

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2452872
CAS No.: 1396685-20-3
M. Wt: 296.323
InChI Key: TZEVPIOSMUIYSW-UHFFFAOYSA-N
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Description

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
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Biological Activity

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in biological research due to its potential pharmacological properties and applications in drug development.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by a spirocyclic core and a pyrrolidine moiety. Its molecular formula is C17H23N2O3C_{17}H_{23}N_{2}O_{3} with a molecular weight of approximately 303.38 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C17H23NO3 c1 16 2 20 12 17 13 21 16 10 18 11 17 15 19 9 8 14 6 4 3 5 7 14 h3 7H 8 13H2 1 2H3\text{InChI }\text{InChI 1S C17H23NO3 c1 16 2 20 12 17 13 21 16 10 18 11 17 15 19 9 8 14 6 4 3 5 7 14 h3 7H 8 13H2 1 2H3}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. For instance, derivatives of related spirocyclic compounds have shown efficacy against KRAS G12C mutations, which are prevalent in certain cancers. These compounds act by binding covalently to the mutated protein, inhibiting its function and subsequently reducing tumor proliferation in xenograft models .

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding through π–π interactions and hydrogen bonding, enhancing the compound's affinity for its biological targets . This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.

Summary of Biological Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AntitumorNCI-H1373 xenograft mouse modelDose-dependent antitumor effect observed
AntimicrobialIn vitro assaysSignificant inhibition of microbial growth
Anti-inflammatoryPBMC culturesInhibition of pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study reported that derivatives based on the spirocyclic structure exhibited potent inhibitory activity against KRAS G12C mutations, leading to significant tumor regression in animal models. The lead compound demonstrated high metabolic stability and favorable pharmacokinetics.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related compounds, revealing effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research on anti-inflammatory properties showed that the compound could inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

1-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-13(2)20-8-14(9-21-13)6-15(7-14)12(19)5-16-10(17)3-4-11(16)18/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVPIOSMUIYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C(=O)CCC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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